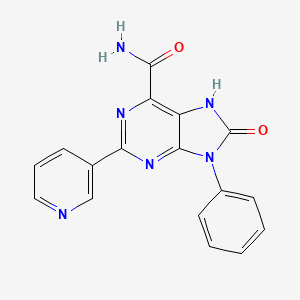
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetoxy group, and a tert-butyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- typically involves the acetylation of 5-tert-butylsalicylic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxy-5-tert-butylbenzoic acid.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 5-tert-butylsalicylic acid.
Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-Hydroxy-5-tert-butylbenzoic acid.
Reduction: 5-tert-Butylsalicylic acid.
Substitution: Various halogenated or alkylated derivatives.
科学研究应用
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-tert-butylsalicylic acid, which can then interact with enzymes and receptors in biological systems. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
相似化合物的比较
5-tert-Butylsalicylic acid: Similar structure but lacks the acetoxy group.
2-Acetoxybenzoic acid: Similar structure but lacks the tert-butyl group.
2-Hydroxy-5-tert-butylbenzoic acid: Similar structure but has a hydroxyl group instead of an acetoxy group.
Uniqueness: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is unique due to the presence of both the acetoxy and tert-butyl groups, which confer distinct chemical and physical properties.
属性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
2-acetyloxy-5-tert-butylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(14)17-11-6-5-9(13(2,3)4)7-10(11)12(15)16/h5-7H,1-4H3,(H,15,16) |
InChI 键 |
JIAQBCQTAFAXOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B8735701.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)



